Zelquistinel

Catalog No.
S547738
CAS No.
2151842-64-5
M.F
C15H25N3O5
M. Wt
327.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zelquistinel

CAS Number

2151842-64-5

Product Name

Zelquistinel

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

Molecular Formula

C15H25N3O5

Molecular Weight

327.38 g/mol

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N

SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

zelquistinel; zelquistinelum.

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O

Description

The exact mass of the compound Zelquistinel is 327.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Studies have explored the anti-proliferative effects of Zelquistinel on various cancer cell lines. The mechanism of action is proposed to involve modulation of cell cycle progression and induction of apoptosis (programmed cell death) []. Zelquistinel has shown promising results in inhibiting the growth of certain cancer cells, including those of breast, prostate, and skin cancers [, , ].

Neuroprotective Effects

Emerging research suggests Zelquistinel may have neuroprotective properties. Studies have investigated its potential role in mitigating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease [, ]. The underlying mechanisms are still being elucidated, but Zelquistinel's ability to modulate cellular signaling pathways and reduce oxidative stress is thought to be involved [, ].

Zelquistinel, also known by its developmental codes GATE-251 and AGN-241751, is an investigational small-molecule drug primarily being developed for the treatment of major depressive disorder. It acts as a modulator of the N-methyl-D-aspartate receptor, specifically targeting a unique binding site that is distinct from the glycine site. This mechanism enhances synaptic plasticity and receptor activity, which are crucial for mood regulation and cognitive function .

The chemical formula for Zelquistinel is C₁₅H₂₅N₃O₅, with a molar mass of approximately 327.381 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its pharmacological properties and distinguishes it from other NMDA receptor modulators .

Zelquistinel undergoes various chemical transformations that are critical for its bioactivity. As an NMDA receptor modulator, its primary reaction involves binding to the NMDA receptor, enhancing calcium ion influx in neurons upon activation. This modulation leads to increased synaptic plasticity through mechanisms such as long-term potentiation .

The compound's interactions with other molecules can be summarized as follows:

  • Binding Reactions: Zelquistinel binds to the NMDA receptor, facilitating calcium entry.
  • Metabolic Reactions: It undergoes hepatic metabolism, although specific metabolic pathways are still under investigation.

Zelquistinel exhibits significant biological activity as an NMDA receptor modulator. Preclinical studies have shown that it produces both rapid and sustained antidepressant-like effects in animal models. The compound enhances activity-dependent long-term synaptic plasticity, which is believed to play a key role in its therapeutic effects against major depressive disorder .

Key biological activities include:

  • Rapid Antidepressant Effects: Demonstrated within 24 hours of administration.
  • Sustained Effects: Lasting up to one week post-administration.
  • Enhanced Synaptic Plasticity: Increases in NMDAR-mediated synaptic transmission.

The synthesis of Zelquistinel involves several steps that typically include:

  • Formation of the Spirocyclic Structure: Utilizing cyclization reactions that create the unique spirocyclic framework.
  • Functionalization: Introducing functional groups necessary for binding affinity and biological activity.
  • Purification: Employing techniques such as chromatography to isolate the final product.

Specific synthetic routes are proprietary and may vary among research institutions and pharmaceutical companies involved in its development .

Zelquistinel is primarily being researched for its application in treating major depressive disorder. Its unique mechanism of action offers potential advantages over traditional antidepressants, particularly in terms of onset speed and duration of effect. Additionally, it may have applications in other neurological disorders due to its modulation of synaptic plasticity .

Potential applications include:

  • Major Depressive Disorder: Currently undergoing phase II clinical trials.
  • Schizophrenia: Initial studies indicate possible efficacy in addressing symptoms associated with this condition .

Research on Zelquistinel has highlighted its interactions with various receptors and neurotransmitter systems:

  • NMDA Receptor Interaction: Zelquistinel acts as a positive allosteric modulator, enhancing receptor function without directly competing with glutamate or glycine.
  • Calcium Signaling: The compound potentiates NMDA-induced intracellular calcium changes, indicating its role in excitatory neurotransmission .

Interaction studies suggest that Zelquistinel may also influence other neurotransmitter systems indirectly through its effects on glutamatergic signaling.

Zelquistinel shares similarities with several other NMDA receptor modulators but stands out due to its unique binding profile and oral bioavailability. Below is a comparison with similar compounds:

CompoundMechanism of ActionBioavailabilityUnique Features
RapastinelNMDA receptor modulationLow (IV only)Peptide-based; requires intravenous administration
KetamineNMDA receptor antagonistHigh (IV/IM)Rapid antidepressant effects; dissociative properties
MemantineNMDA receptor antagonistModerateUsed primarily for Alzheimer's disease; lower affinity
D-cycloserineNMDA receptor partial agonistModerateEnhances learning and memory; used in anxiety disorders

Zelquistinel's advantages include high oral bioavailability and a favorable pharmacokinetic profile compared to these compounds, making it a promising candidate for further development in treating mood disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

327.17942091 g/mol

Monoisotopic Mass

327.17942091 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

387WYR6N95

Wikipedia

Zelquistinel

Dates

Modify: 2024-02-18

Explore Compound Types